molecular formula C18H18ClNO2 B371387 N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide CAS No. 297149-87-2

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide

Cat. No. B371387
CAS RN: 297149-87-2
M. Wt: 315.8g/mol
InChI Key: WPGDZLWDMYTMLX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family, which has been widely studied due to its diverse applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has been widely studied for its potential applications in various scientific fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a ligand for metal ion detection.

Mechanism of Action

The mechanism of action of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is not fully understood. However, it has been suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and induce apoptosis in cancer cells. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide has several advantages as a research tool. It is easy to synthesize, has a low toxicity profile, and possesses potent anti-cancer and anti-inflammatory properties. However, its limitations include its poor solubility in water, which may limit its use in certain biological assays. It also requires further investigation to fully understand its mechanism of action and potential applications.

Future Directions

For research on N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide include investigating its potential use as a therapeutic agent for cancer and inflammatory diseases. It may also be explored as a fluorescent probe for biological imaging and as a ligand for metal ion detection. Further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its use as a research tool and therapeutic agent.

Synthesis Methods

The synthesis of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide involves the reaction of 4-chlorobenzylamine with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZLWDMYTMLX-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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